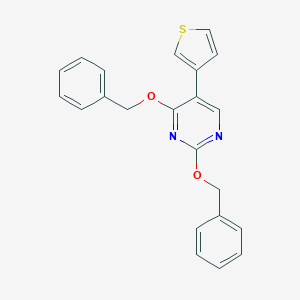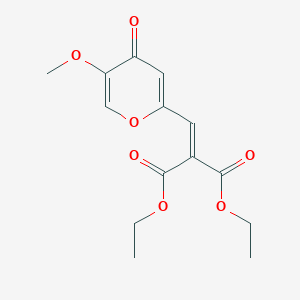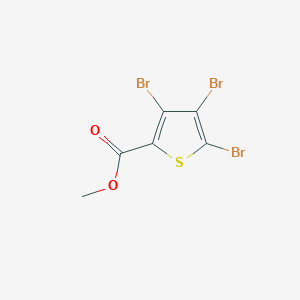![molecular formula C8H8ClNO3S B428974 Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate CAS No. 590355-43-4](/img/structure/B428974.png)
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate is an organic compound with the molecular formula C8H8ClNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and methanol. One common method includes the following steps:
Starting Material: Thiophene-3-carboxylic acid is used as the starting material.
Chloroacetylation: The thiophene-3-carboxylic acid is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-[(chloroacetyl)amino]thiophene-3-carboxylic acid.
Esterification: The resulting acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
Uniqueness
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its chloroacetyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPUZFVMNXYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4',6'-dimethyl-dispiro(cyclohexane-1,1'-[1'H,3'H]-thieno[3,4-c]furan-3,1'-cyclohexane)](/img/structure/B428891.png)
![2,2-Bis[4-(dimethylamino)phenyl]malononitrile](/img/structure/B428893.png)



![2'-Acetyl[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B428904.png)

![1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide](/img/structure/B428906.png)

![thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428909.png)
![thieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428910.png)
![3-[(Benzylsulfanyl)methyl]-4-methyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B428911.png)
![2H-thieno[3,2-c]pyrazol-2-ylamine](/img/structure/B428915.png)

